molecular formula C15H20O3 B2494954 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid CAS No. 76618-89-8

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid

Cat. No.: B2494954
CAS No.: 76618-89-8
M. Wt: 248.322
InChI Key: YIQGPGFTLZFUJC-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is characterized by a cyclohexyl group and a 4-methoxyphenyl group attached to an acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via organic anion transporters or bind to plasma proteins, affecting its bioavailability and distribution.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid typically involves the following steps:

    Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzene and an acyl chloride.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-2-(4-hydroxyphenyl)acetic acid
  • 2-Cyclohexyl-2-(4-chlorophenyl)acetic acid
  • 2-Cyclohexyl-2-(4-nitrophenyl)acetic acid

Uniqueness

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid is unique due to the presence of the methoxy group on the aromatic ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and interactions in various chemical and biological systems.

Properties

IUPAC Name

2-cyclohexyl-2-(4-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-18-13-9-7-12(8-10-13)14(15(16)17)11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQGPGFTLZFUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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